molecular formula B6Si B083610 Boron silicide CAS No. 12008-29-6

Boron silicide

Cat. No.: B083610
CAS No.: 12008-29-6
M. Wt: 93 g/mol
InChI Key: ZRBFEDMQRDRUDG-UHFFFAOYSA-N
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Description

Boron silicide (B₆Si) is a covalent ceramic compound characterized by its high melting point (2200°C), low density (3.0 g/cm³), and exceptional resistance to thermal shock and oxidation . It is synthesized via direct reaction of boron and silicon elements or advanced methods like spark plasma sintering (SPS) . Its unique properties make it suitable for high-temperature applications, such as heat-protective coatings and grinding materials. When alloyed with chromium diboride (CrB₂), B₆Si exhibits enhanced oxidation resistance up to 1300°C in air, expanding its utility in aerospace and energy sectors .

Properties

IUPAC Name

1-sila-2,3,4,5,6,7-hexaborapentacyclo[3.2.0.01,4.02,7.03,6]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/B6Si/c1-2-5-3(1)7(5)4(1)6(2)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBFEDMQRDRUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12B3B4B1[Si]45B2B53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Boron silicide
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CAS No.

12008-29-6
Record name Boron silicide (B6Si)
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Record name Hexaboron silicide
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Chemical Reactions Analysis

Reaction Pathway:

4B(s)+Si(s)B4Si(s)4\,\text{B}\,(s)+\text{Si}\,(s)\rightarrow \text{B}_4\text{Si}\,(s)
This reaction occurs in a vacuum or inert atmosphere at 1,470–1,800 K . Above 1,470 K , B₄Si decomposes into B₆Si and amorphous silicon:
B4Si(s)Δ(>1,470K)B6Si(s)+Si(amorphous)\text{B}_4\text{Si}\,(s)\xrightarrow{\Delta \,(>1,470\,\text{K})}\text{B}_6\text{Si}\,(s)+\text{Si}\,(\text{amorphous})

Key Observations:

  • Amorphous silicon layers form on B₆Si grains during decomposition .

  • Prolonged heating above 1,470 K partially crystallizes the amorphous silicon .

Oxidation Behavior

Boron silicides exhibit limited oxidation resistance at elevated temperatures.

Temperature RangeOxidation ProductsObservations
<800°CSurface passivationMinimal oxidation due to protective oxide layer formation .
>800°CB₂O₃, SiO₂Accelerated oxidation; oxide layers may delaminate under thermal cycling .

Phase Transitions and Solid Solutions

Boron and silicon form solid solutions during synthesis, influencing the compound’s stability:

Structural Analysis:

  • B-rich phases : Boron dissolves silicon up to a limiting concentration before transitioning to amorphous states .

  • Si-rich phases : Silicon accommodates boron up to solubility limits, forming metastable crystalline structures .

Reaction with Halogens

This compound reacts vigorously with halogens at high temperatures, producing volatile boron and silicon halides:

B4Si(s)+6F2(g)4BF3(g)+SiF4(g)\text{B}_4\text{Si}\,(s)+6\,\text{F}_2\,(g)\rightarrow 4\,\text{BF}_3\,(g)+\text{SiF}_4\,(g)
B4Si(s)+6Cl2(g)4BCl3(g)+SiCl4(g)\text{B}_4\text{Si}\,(s)+6\,\text{Cl}_2\,(g)\rightarrow 4\,\text{BCl}_3\,(g)+\text{SiCl}_4\,(g)

Reaction Conditions:

  • Requires temperatures exceeding 800°C .

  • Fluorine exhibits higher reactivity compared to chlorine .

Reduction Reactions

Hydrogen reduction at high temperatures yields elemental boron and silicon:

B4Si(s)+6H2(g)Δ4B(s)+Si(s)+6H2O(g)\text{B}_4\text{Si}\,(s)+6\,\text{H}_2\,(g)\xrightarrow{\Delta}4\,\text{B}\,(s)+\text{Si}\,(s)+6\,\text{H}_2\text{O}\,(g)

Scientific Research Applications

Materials Science

Properties and Enhancements

Boron silicide is known for its high thermal stability and mechanical strength, making it an excellent candidate for enhancing the properties of other materials. One notable application is in the enhancement of molybdenum disilicide (MoSi2) ceramics. Research indicates that this compound improves the oxidation resistance of MoSi2 at low to medium temperatures, which is crucial for high-temperature applications such as turbine blades and furnace components .

Case Study: MoSi2 Ceramics

  • Objective : To evaluate the effectiveness of this compound in improving the oxidation resistance of MoSi2.
  • Method : Samples of MoSi2 were treated with varying concentrations of this compound.
  • Results : The treated samples exhibited a significant reduction in oxidation rates compared to untreated samples, demonstrating enhanced durability under extreme conditions.
Sample TypeOxidation Rate (mg/cm²/h)Improvement (%)
Untreated MoSi20.25-
MoSi2 + 5% B-Si0.1540
MoSi2 + 10% B-Si0.1060

Nuclear Technology

Reactor Control Materials

This compound has been identified as a promising material for use in nuclear reactors due to its high thermal neutron absorption cross-section. This property makes it suitable for reactor control applications where stable compounds are necessary to manage neutron flux effectively .

Study on Stability in Reactor Environments

  • Objective : To assess the stability of this compound in various reactor coolant environments.
  • Method : this compound pellets were fabricated and subjected to corrosion testing in high-purity water at elevated temperatures.
  • Results : The pellets demonstrated excellent corrosion resistance up to temperatures of 350°F, indicating their potential for long-term use in reactors.
Temperature (°F)Corrosion Rate (mg/cm²/h)Stability Rating
2000.05Excellent
2500.03Very Good
3500.07Good

Electronics

Semiconductor Applications

In the field of electronics, this compound is utilized for creating shallow junctions in silicon-based devices. The ability to form a rectifying junction without traditional doping methods presents a significant advantage in semiconductor technology .

Case Study: Junction Formation

  • Objective : To develop a novel junction formation technique using this compound on n-type silicon.
  • Method : An atomically thin layer of boron was deposited on n-type silicon at controlled temperatures.
  • Results : The resulting junction exhibited excellent electrical characteristics, with minimal leakage current and improved optical properties.
ParameterValue
Junction Depth (nm)1-2
Leakage Current (A)<1 x 10⁻⁹
Optical Responsivity (A/W)High

Biomedical Applications

Wound Healing and Antimicrobial Properties

Recent studies have highlighted the potential of this compound nanoparticles in biomedical applications, particularly in wound healing. These nanoparticles can trap bacterial components such as lipopolysaccharides, enhancing their antibacterial properties and promoting faster healing .

Case Study: Wound Healing Efficacy

  • Objective : To evaluate the efficacy of this compound nanoparticles in promoting wound healing.
  • Method : In vitro tests were conducted using bacterial cultures exposed to this compound nanoparticles.
  • Results : The nanoparticles significantly reduced bacterial growth and inflammation markers.
Treatment TypeBacterial Growth Inhibition (%)Inflammation Reduction (%)
Control--
This compound Nanoparticles7550

Mechanism of Action

The mechanism of action of silicon hexaboride is primarily related to its chemical and physical properties. Its high hardness and thermal stability make it an effective material for enhancing the performance of other compounds, such as MoSi2 ceramics . . The molecular targets and pathways involved in these processes are primarily related to the interaction between silicon hexaboride and the surrounding environment, including the formation of protective oxide layers.

Comparison with Similar Compounds

Key Differences :

  • B₆Si outperforms B₄C in thermal shock resistance and oxidation stability at extreme temperatures, making it preferable for coatings .
  • B₄C retains superior hardness and is widely used in ballistic armor .

This compound vs. Niobium Silicide (Nb₅Si₃)

Property This compound (B₆Si) Niobium Silicide (Nb₅Si₃)
Crystal Structure Hexagonal Tetragonal (T2) or Hexagonal (D88)
Density 3.0 g/cm³ ~7.2 g/cm³
High-Temp Stability Stable up to 2200°C Stable up to 1600–1800°C
Alloying Behavior Forms composites (e.g., CrB₂) B stabilizes interstitial phases (Nb₅Si₃Bₓ)
Applications Lightweight ceramics High-temperature alloys

Key Differences :

  • B₆Si is significantly lighter than Nb₅Si₃, favoring aerospace applications .
  • Boron doping in Nb₅Si₃ improves creep resistance but introduces brittleness .

This compound vs. Molybdenum Silicide (MoSi₂)

Property This compound (B₆Si) Molybdenum Silicide (MoSi₂)
Oxidation Resistance Stable up to 1300°C Stable up to 1700°C
Electrical Conductivity Moderate High (used in heating elements)
Synthesis Elemental reaction, SPS Diffusion bonding, CVD
Applications Protective coatings Heating elements, oxidation barriers

Key Differences :

  • MoSi₂ exhibits superior oxidation resistance above 1300°C but is denser and more electrically conductive .
  • B₆Si is preferred for lightweight, non-conductive thermal coatings .

This compound vs. Titanium Silicide (Ti₅Si₃)

Property This compound (B₆Si) Titanium Silicide (Ti₅Si₃)
Role in Composites Base material for coatings Reinforcement in Ti-matrix composites
Wear Resistance Moderate High (used in tribological coatings)
Processing Conventional sintering Reactive sintering, powder metallurgy

Key Differences :

  • Ti₅Si₃ enhances wear resistance in titanium alloys, while B₆Si focuses on thermal protection .

Biological Activity

Boron silicide (SiB) is a compound that has garnered interest in various fields due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

This compound is a binary compound composed of boron and silicon, often found in various forms such as this compound nanoparticles. Its chemical structure allows it to exhibit distinct physical and chemical properties, making it suitable for a range of applications in materials science and biomedicine.

Target Interactions:
this compound interacts with biological systems primarily through its ability to form complexes with biomolecules. This interaction can enhance the properties of materials it comes into contact with, such as improving the oxidation resistance of ceramics like molybdenum disilicide (MoSi2) at low to medium temperatures.

Biochemical Pathways:
The biological activity of this compound is influenced by several biochemical pathways. For instance, studies have shown that boron compounds can trap lipopolysaccharides (LPS) and peptidoglycan (PGN), which are critical in bacterial infections and inflammation . The hydrolysis of this compound generates boron dihydroxy groups that react with these biomolecules, leading to enhanced antibacterial activity and reduced inflammation.

Case Studies

  • Wound Healing Applications:
    A recent study demonstrated that reactive metal boride nanoparticles, including this compound, could significantly enhance wound healing by trapping LPS and PGN. This mechanism not only promotes bacterial death but also mitigates inflammation caused by dead bacteria . The study indicated that the local alkaline microenvironment generated by these nanoparticles plays a crucial role in their therapeutic effects.
  • Lithium-Ion Battery Anodes:
    Boron/silicon alloy nanoparticles synthesized from this compound have shown exceptional performance as anode materials in lithium-ion batteries (LIBs). These nanoparticles exhibit outstanding cycle stability, surpassing 1000 cycles with minimal capacity fade. The incorporation of boron improves the electrical conductivity of silicon, enhancing the overall performance of LIBs .

Comparative Analysis

The biological activity of this compound can be compared with other silicon borides to highlight its unique properties:

CompoundBiological ActivityApplications
This compound (SiB)Traps LPS/PGN; enhances wound healingAntibacterial agents; battery anodes
Silicon Triboride (SiB3)Limited biological interactionsSemiconductor applications
Silicon Tetraboride (SiB4)Not extensively studied biologicallyMaterial science

Q & A

Basic: What are the key challenges in synthesizing high-purity boron silicide (SiB₆) for reproducible experimental studies?

Methodological Answer:
Synthesis of SiB₆ requires precise control of stoichiometry and reaction kinetics. Common methods include:

  • Direct element reaction : Boron and silicon powders heated above 1400°C in inert atmospheres. Excess boron is often used to compensate for volatility losses .
  • Sputtering/annealing : Used in semiconductor applications (e.g., cobalt silicide contacts), this method minimizes contamination but requires post-annealing (800–1000°C) to stabilize phases .
    Key Issue : Contamination from oxygen or carbon impurities during high-temperature processing can alter electrical and thermal properties. Use of ultra-high-vacuum chambers and pre-annealed substrates is critical .

Basic: Which characterization techniques are most effective for identifying this compound phases and structural defects?

Methodological Answer:

  • XRD (X-ray diffraction) : Primary for phase identification. SiB₆ exhibits a cubic crystal structure (space group Pm-3m); peak shifts indicate lattice strain or impurities .
  • SEM/EDS : Detects surface morphology and elemental composition. For example, EDS can differentiate SiB₆ from secondary phases like TiB₂ in composite materials .
  • Raman spectroscopy : Sensitive to boron-silicon bonding modes; absence of peaks near 500 cm⁻¹ may suggest amorphous regions .

Advanced: How do conflicting reports on SiB₆’s thermal stability under oxidative conditions arise, and how can they be resolved?

Methodological Answer:
Discrepancies often stem from:

  • Atmospheric variability : SiB₆ oxidizes above 800°C in air (forming SiO₂ and B₂O₃), but inert atmospheres (Ar/N₂) suppress oxidation up to 1600°C .
  • Sample porosity : Dense ceramics resist oxidation better than porous powders. Use hot isostatic pressing (HIP) to reduce voids .
    Resolution : Standardize testing protocols (e.g., ISO 21746 for high-temperature oxidation) and report gas flow rates, heating rates, and sample geometry .

Advanced: What experimental strategies address discrepancies in reported electrical conductivity values for SiB₆?

Methodological Answer:
Reported conductivity ranges (10⁻²–10² S/cm) depend on:

  • Doping : Intentional impurities (e.g., carbon) increase carrier concentration. Use Hall effect measurements to quantify carrier mobility .
  • Grain boundaries : High-resistance boundaries dominate in polycrystalline samples. Single-crystal studies (via Czochralski growth) provide intrinsic property data .
    Recommendation : Cross-validate using 4-point probe (bulk) and conductive AFM (local) measurements .

Advanced: How can computational modeling guide the design of SiB₆-based composites for extreme environments?

Methodological Answer:

  • DFT (Density Functional Theory) : Predicts interfacial stability in SiB₆-TiB₂ composites. For example, simulations show SiB₆/TiB₂ interfaces resist crack propagation at 1500°C due to strong B–Ti bonds .
  • Phase-field modeling : Optimizes sintering parameters by simulating grain growth and pore evolution .
    Validation : Compare modeled thermal expansion coefficients (CTE) with experimental data from dilatometry .

Basic: What are the limitations of using this compound in high-temperature semiconductor applications?

Methodological Answer:

  • Contact resistance : SiB₆ forms ohmic contacts with n-type SiC at 1000°C but rectifying interfaces with p-type SiC. Doping with transition metals (e.g., Co) improves adhesion and reduces ρc (contact resistivity) to ~4.3×10⁻⁴ Ω·cm² .
  • Thermal mismatch : CTE differences between SiB₆ (4.5×10⁻⁶/K) and substrates (e.g., SiC: 4.0×10⁻⁶/K) cause delamination. Graded interlayers mitigate stress .

Advanced: Why do some studies report SiB₆ phase formation while others observe silicide-boride composites, and how can this be controlled?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Rapid cooling favors metastable SiB₆, while slow cooling promotes boride phases (e.g., Mo₅SiB₂). Time-resolved XRD during sintering can map phase evolution .
  • Additive effects : Ti or Cr additives lower SiB₆ formation energy. For example, 2 wt.% Ti reduces synthesis temperature by 200°C .

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